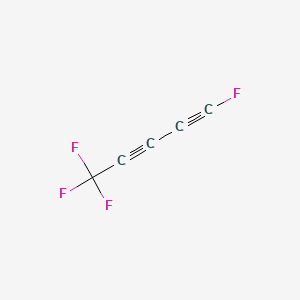
1,3-Pentadiyne, 1,5,5,5-tetrafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Pentadiyne, 1,5,5,5-tetrafluoro- is a fluorinated organic compound with the molecular formula C5F4 and a molecular weight of 136.0471 g/mol . This compound is characterized by the presence of a pentadiyne backbone with four fluorine atoms attached to the terminal carbon atom. It is also known by its CAS Registry Number 64788-24-5 .
準備方法
The synthesis of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- typically involves the fluorination of 1,3-pentadiyne. One common method is the reaction of 1,3-pentadiyne with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of fluorine gas (F2) in a controlled environment can also be employed for large-scale production .
化学反応の分析
1,3-Pentadiyne, 1,5,5,5-tetrafluoro- undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .
科学的研究の応用
1,3-Pentadiyne, 1,5,5,5-tetrafluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature allows it to be used in the design of fluorinated biomolecules for biological studies.
Medicine: Fluorinated compounds are often used in medicinal chemistry for the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
作用機序
The mechanism of action of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. The compound can also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
1,3-Pentadiyne, 1,5,5,5-tetrafluoro- can be compared with other similar fluorinated compounds, such as:
1,3-Pentadiyne, 1,5,5,5-trifluoro-: This compound has three fluorine atoms instead of four, resulting in different chemical and physical properties.
1,3-Butadiyne, 1,4,4,4-tetrafluoro-: This compound has a butadiyne backbone with four fluorine atoms, making it structurally similar but with different reactivity and applications.
1,3-Hexadiyne, 1,6,6,6-tetrafluoro-: This compound has a hexadiyne backbone with four fluorine atoms, offering unique properties and uses compared to 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-.
The uniqueness of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- lies in its specific fluorination pattern and the resulting chemical reactivity and stability, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
64788-24-5 |
|---|---|
分子式 |
C5F4 |
分子量 |
136.05 g/mol |
IUPAC名 |
1,5,5,5-tetrafluoropenta-1,3-diyne |
InChI |
InChI=1S/C5F4/c6-4-2-1-3-5(7,8)9 |
InChIキー |
MPUNIKDSZGUONG-UHFFFAOYSA-N |
正規SMILES |
C(#CC(F)(F)F)C#CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




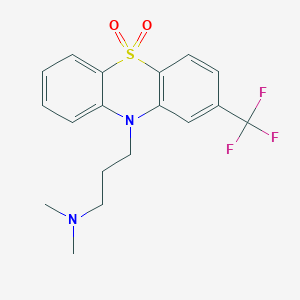


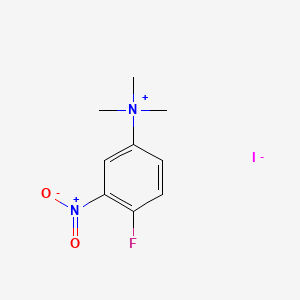
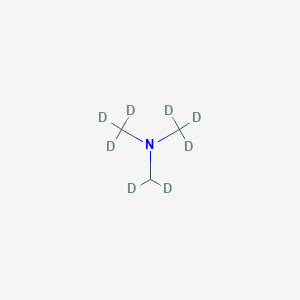
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)



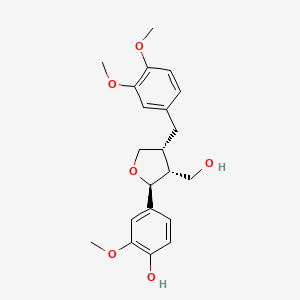

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
